1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
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Description
1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications
COX-2 Inhibition for Anti-inflammatory Applications
A study by Singh et al. (2004) found that the methanesulfonamide group, when positioned at the C-5 phenyl ring of 1,5-diarylpyrazole, provided potent and selective inhibitors of cyclooxygenase-2 (COX-2) with IC50 values as low as 30 nM. This suggests a potential application in developing anti-inflammatory drugs without focusing on drug use and dosage specifics (Singh et al., 2004).
Catalytic Behaviour in Chemical Synthesis
Carrión et al. (2007) reported on ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands, which showed significant activity in the transfer hydrogenation of ketones. This illustrates the compound's utility in catalysis and chemical synthesis without delving into drug-related aspects (Carrión et al., 2007).
Green Chemistry Applications
Hasaninejad et al. (2011) described a green, efficient procedure for synthesizing bis(indolyl)methanes and bis(pyrazolyl)methanes using poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) in water. This method underscores the compound's role in promoting sustainable chemical processes (Hasaninejad et al., 2011).
Inhibition Studies for Biological Activity
Li et al. (2010) synthesized diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes and tested their cytotoxic activity, indicating potential applications in medicinal chemistry and biology, specifically targeting cancer cells without discussing side effects or dosage (Li et al., 2010).
Electrochemical Applications
Tregubov et al. (2013) developed Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes, which were active as catalysts for the intramolecular hydroamination, demonstrating the compound's potential in electrochemical applications and recyclable catalyst systems (Tregubov et al., 2013).
Properties
IUPAC Name |
1-phenyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,15-16-7-3-1-4-8-16)20-11-12-21-14-18(13-19-21)17-9-5-2-6-10-17/h1-10,13-14,20H,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLYHXBXTIOUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.